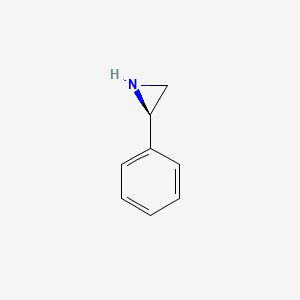

(R)-2-Phenylaziridine

Descripción general

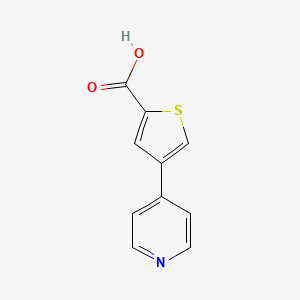

Descripción

(R)-2-Phenylaziridine is a type of aziridine compound characterized by the presence of a phenyl group attached to the nitrogen-containing three-membered ring structure. Aziridines like (R)-2-Phenylaziridine are of significant interest in organic chemistry due to their reactivity and potential applications in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of enantiomerically pure aziridines, including 2-phenylaziridines, can be achieved through Mitsunobu-type cyclization of corresponding N-protected amino alcohols. This method allows for the formation of aziridines with a trifluoromethyl group, as reported in the synthesis of 2-phenyl- and 2-ethyl-2-trifluoromethylaziridines . Additionally, biotransformations catalyzed by Rhodococcus erythropolis AJ270 have been utilized to produce highly enantiopure 1-arylaziridine-2-carboxylic acid derivatives from racemic 1-arylaziridine-2-carbonitriles under mild conditions .

Molecular Structure Analysis

The molecular structure of aziridines can be complex, as demonstrated by the synthesis and characterization of rhodium complexes with 2,2-dimethyl-3-phenyl-3-allylaziridine. The crystal and molecular structure of these complexes have been elucidated using X-ray diffraction, providing insights into the coordination behavior of aziridines with transition metals .

Chemical Reactions Analysis

Aziridines are known for their ring-opening reactions, which can be highly regioselective and enantiospecific. For instance, the ring opening of N-tosyl aziridines occurs regioselectively at the less hindered carbon under basic conditions. The regioselectivity under acidic conditions varies depending on the substituent at C-2 and the nitrogen protecting group . Furthermore, the ring-opening reactions of 1-phenylaziridine-2S-carboxamide with benzyl bromide result in products with high enantiomeric purity, indicating the potential for stereoselective synthesis . BH3-promoted β-lithiation of N-alkyl-2-phenylaziridines has also been shown to be regioselective, leading to the enantioselective preparation of cis-2,3-disubstituted aziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridines are closely related to their reactivity. The Lewis acid complexation of N-alkyl-2-phenylaziridines with BH3, for example, enables regioselective β-lithiation, suggesting that the electronic and steric properties of aziridines can be manipulated to achieve specific reactivity patterns . The photophysical properties of aziridine derivatives have also been explored in the context of luminescent biotinylation reagents, where the reactivity of the aziridine ring plays a crucial role in the binding and emission properties of the complexes .

Aplicaciones Científicas De Investigación

Catalytic Transformations

- Rhodium(I) Catalyzed Carbonylative Ring Expansions: A study demonstrated that rhodium(I) catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, leading to 2-azetidinone. This process is influenced by the hyperconjugation interaction of the substituent on the carbon atom, which is crucial for the activation of the breaking C-N bond in the initial aziridine-Rh(CO)2Cl complex (Ardura, López, & Sordo, 2006).

Synthetic Applications

Synthesis of 1-Arylaziridine-2-Carboxylic Acid Derivatives

A study reported the efficient and enantioselective biotransformations of racemic 1-arylaziridine-2-carbonitriles, using the Rhodococcus erythropolis AJ270 whole cell catalyst. This process produced highly enantiopure S-1-arylaziridine-2-carboxamides and R-1-arylaziridine-2-carboxylic acids in excellent yields (Wang et al., 2007).

Regioselective Ring-Opening Reactions

The regioselective ring-opening of N-protected 2-phenylaziridines with organoalanes has been accomplished, providing a method to introduce various substituents at the benzylic position of phenylaziridine, yielding β-phenyl-β-substituted amines (Bertolini, Woodward, Crotti, & Pineschi, 2009).

Synthesis of Optically Active Arylaziridines

Another study highlighted a stereocontrolled route to trisubstituted aziridines via selective lithiation of N-tert-butylsulfonyl-2-phenylaziridine and trapping with electrophiles. This method allowed the production of alpha,alpha-disubstituted aziridines in single enantiomers, indicating a stable intermediate organolithium configuration (Musio, Clarkson, Shipman, Florio, & Luisi, 2009).

Nucleic Acid Studies

- Molecular Light Switch for DNA: The Ru(bpy)2(dppz)2+ complex, showing no photoluminescence in aqueous solution, exhibited intense photoluminescence in the presence of double-helical DNA. This study suggests the potential application of this compound as a nonradioactive probe for nucleic acids (Friedman et al., 1990).

Other Applications

Oxidation Reactions with Lead Tetraacetate

Oxidation of 2-phenylaziridine with lead tetraacetate provided benzaldehyde as the sole isolable product. This reaction pathway involves the formation of nitrenium ions, offering insights into novel methods for C=C bond cleavage in cycloalkenes (Hiyama, Koide, & Nozaki, 1975).

Enantioselective Gel Collapsing

A study involving an optically active BINOL-terpyridine based Cu(II) complex showed that specific enantiomers of phenylglycinol could cause gel collapsing, demonstrating the potential use of chiral molecular gels for visual chiral discrimination (Chen et al., 2010).

Comparative Carcinogenicity Study

An investigation compared the tumorigenic activity of 2-amino-5-phenylpyridine, a mutagenic compound similar in structure to (R)-2-Phenylaziridine, to the known human carcinogen, 4-aminobiphenyl, in neonatal mice. The study provides insights into the relative carcinogenic potentials of structurally similar compounds (Dooley, Stavenuiter, Westra, & Kadlubar, 1988).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKLFWSUVVUKT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Phenylaziridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)

![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)

![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)

![[2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B3023572.png)